5-Benzoyl-6-methylpyridin-2(1H)-one
Description
5-Benzoyl-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a benzoyl group at position 5 and a methyl group at position 4. This compound is of interest due to its structural similarity to bioactive pyridinone derivatives, which are often explored in medicinal chemistry for their pharmacological properties, such as kinase inhibition or anti-inflammatory effects . Nuclear magnetic resonance (NMR) data (1H and 13C) for this compound are available, confirming its regiochemistry and electronic environment .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-benzoyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H11NO2/c1-9-11(7-8-12(15)14-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) |
InChI Key |
LINHHQVEXUQKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The benzoyl group in the target compound introduces strong electron-withdrawing effects, which may reduce nucleophilicity at the pyridinone ring compared to electron-donating substituents (e.g., benzyloxy in Compound 51 or amino groups in Compound 52) .
- Solubility: Methyl and benzyloxy groups (as in Compounds 51–54) enhance lipophilicity, whereas polar substituents like nitro or amino groups (Compound 52, 5-amino derivatives ) improve aqueous solubility. The benzoyl group in the target compound likely confers intermediate solubility.
- Synthetic Routes : The target compound’s synthesis may involve Friedel-Crafts acylation or Suzuki coupling, analogous to methods used for Compounds 51–54 (e.g., Pd-catalyzed cross-coupling for aryl boronic acids) .
Comparison with Non-Pyridinone Heterocycles
Compounds like MHY2251 (2,3-dihydroquinazolin-4(1H)-one derivatives) share a lactam structure but differ in ring size and substitution patterns. MHY2251, a SIRT1 inhibitor, features a fused benzene ring and a dioxolane group, which enhance its planar structure and metabolic stability compared to pyridinones .
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